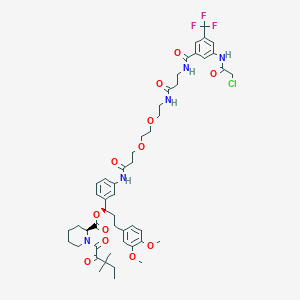
KB03-Slf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KB03-Slf is an electrophilic proteolysis targeting chimera (PROTAC) developed for the discovery of ligandable E3 ubiquitin ligases. This compound is a heterobifunctional conjugate that comprises a synthetic ligand for FKBP12 (SLF) on one end and a scout fragment on the other end. The scout fragment is an electrophile that covalently modifies targetable cysteine residues on proteins, making it a valuable tool in the field of targeted protein degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KB03-Slf involves the conjugation of a synthetic ligand for FKBP12 (SLF) with a scout fragment. The scout fragment is typically an electrophile that can covalently modify cysteine residues on proteins. The reaction conditions for this synthesis include:
Starting Materials: The synthetic ligand for FKBP12 and the scout fragment.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the reactants and the product.
Purification: The product is purified using chromatographic techniques to achieve a high level of purity (≥95%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification and Quality Control: Use of advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
KB03-Slf undergoes several types of chemical reactions, including:
Covalent Modification: The scout fragment covalently modifies targetable cysteine residues on proteins.
Proteolysis Targeting: The compound facilitates the degradation of target proteins by recruiting E3 ubiquitin ligases.
Common Reagents and Conditions
Reagents: Common reagents include the synthetic ligand for FKBP12, the scout fragment, and various solvents and catalysts.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the compounds.
Major Products
The major products formed from these reactions include the covalently modified proteins and the degraded target proteins.
Wissenschaftliche Forschungsanwendungen
KB03-Slf has a wide range of scientific research applications, including:
Chemistry: Used in the discovery of ligandable E3 ubiquitin ligases and the study of protein degradation pathways.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new drugs and therapeutic strategies.
Wirkmechanismus
KB03-Slf exerts its effects through a mechanism involving the covalent modification of targetable cysteine residues on proteins. The synthetic ligand for FKBP12 binds to the target protein, while the scout fragment covalently modifies cysteine residues. This modification recruits E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
KB02-Slf: Contains a chloroacetamide scout fragment.
KB05-Slf: Contains an acrylamide scout fragment.
Uniqueness
KB03-Slf is unique due to its specific scout fragment, which provides broad cysteine reactivity. This allows for the covalent modification of a wide range of proteins, making it a versatile tool in the field of targeted protein degradation.
Conclusion
This compound is a powerful tool in the field of targeted protein degradation, with a wide range of applications in scientific research and potential therapeutic uses. Its unique properties and mechanism of action make it a valuable compound for the discovery of ligandable E3 ubiquitin ligases and the study of protein degradation pathways.
Eigenschaften
Molekularformel |
C50H63ClF3N5O12 |
|---|---|
Molekulargewicht |
1018.5 g/mol |
IUPAC-Name |
[(1R)-1-[3-[3-[2-[2-[3-[[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoyl]amino]propanoylamino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C50H63ClF3N5O12/c1-6-49(2,3)45(63)47(65)59-21-8-7-12-38(59)48(66)71-39(15-13-32-14-16-40(67-4)41(26-32)68-5)33-10-9-11-36(28-33)57-43(61)18-22-69-24-25-70-23-20-55-42(60)17-19-56-46(64)34-27-35(50(52,53)54)30-37(29-34)58-44(62)31-51/h9-11,14,16,26-30,38-39H,6-8,12-13,15,17-25,31H2,1-5H3,(H,55,60)(H,56,64)(H,57,61)(H,58,62)/t38-,39+/m0/s1 |
InChI-Schlüssel |
JXTWMUOLYMSLIA-ZESVVUHVSA-N |
Isomerische SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F |
Kanonische SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


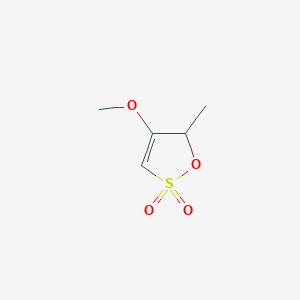
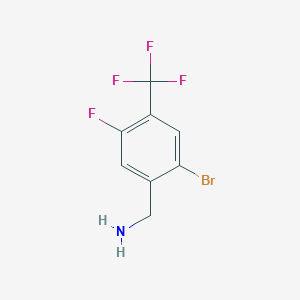
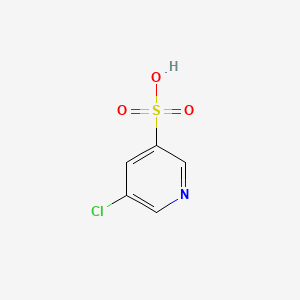
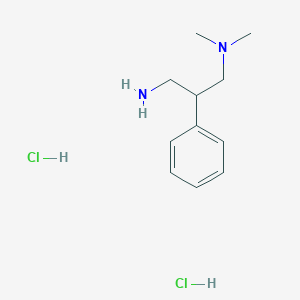
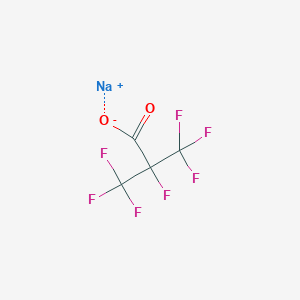
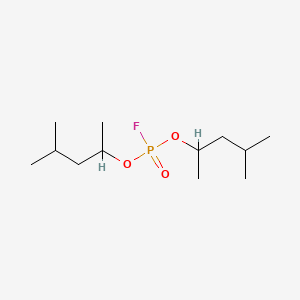
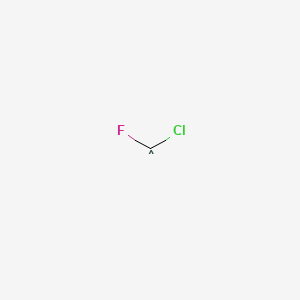
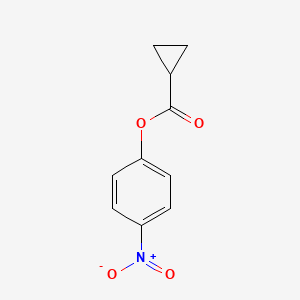
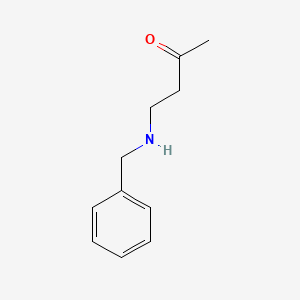
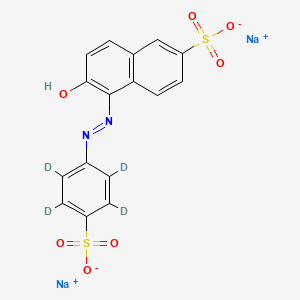
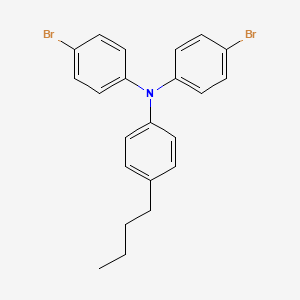
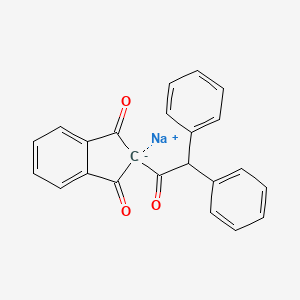
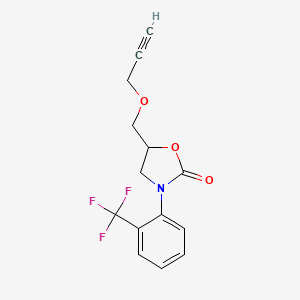
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
